2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid
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Overview
Description
2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid is a complex organic compound with the molecular formula C14H24N2O4. It is a derivative of pyrido[1,2-a]pyrazine, a bicyclic nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,2-diamines and α,β-unsaturated carbonyl compounds.
Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrido[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group can protect the amine functionality during reactions, preventing unwanted side reactions and allowing for selective modifications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate
- tert-Butyl 7-oxo-octahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
- tert-Butyl 7-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
Uniqueness
2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific structural features, such as the Boc-protected amine and the carboxylic acid group. These features make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Properties
CAS No. |
1049677-42-0 |
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Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-7-6-15-8-10(12(17)18)4-5-11(15)9-16/h10-11H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
NVEMTTUHZVHPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)C(=O)O |
Origin of Product |
United States |
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